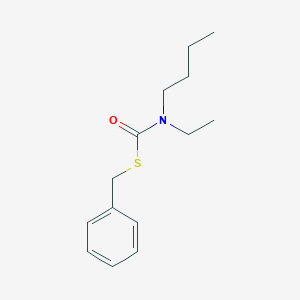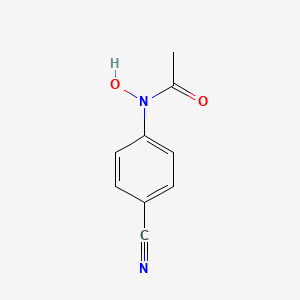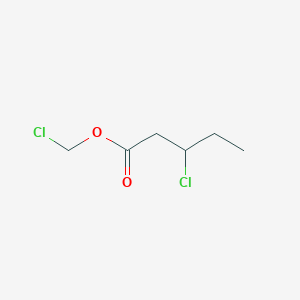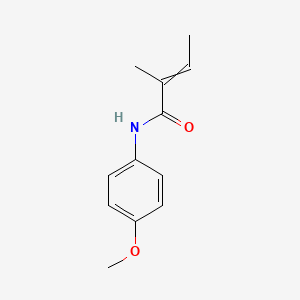![molecular formula C12H20Si B14423871 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 85914-90-5](/img/structure/B14423871.png)
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene is a silicon-containing organic compound. It is a derivative of silacyclopentadiene, characterized by the presence of a spiro structure where a silicon atom is incorporated into the ring system.
Preparation Methods
The synthesis of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be achieved through several routes. One common method involves the vacuum pyrolysis of its precursor compounds. For instance, the vacuum pyrolysis of 5-silaspiro[4.4]nona-2,7-diene and its 2,3,7,8-tetramethyl derivative has been reported . Another method involves the use of diethoxy-, dipropoxy-, and dibutoxydichlorosilane, which yields the desired product in high yields . These methods typically require controlled conditions such as high temperatures and specific reaction times to ensure the successful formation of the compound.
Chemical Reactions Analysis
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be converted into different silacyclopentadiene derivatives through photochemical interconversion and vacuum pyrolysis . Common reagents used in these reactions include UV irradiation and specific catalysts that facilitate the transformation of the compound into its desired products. The major products formed from these reactions include various silacyclopentadiene derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable compound for studying the properties and reactivity of silicon in organic molecules . In materials science, it is explored for its potential use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene involves its ability to undergo various chemical transformations. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to participate in different types of chemical reactions. The molecular targets and pathways involved in these reactions include the formation of silacyclopentadiene derivatives through photochemical and thermal processes . The unique spiro structure of the compound also contributes to its reactivity and the formation of specific products.
Comparison with Similar Compounds
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar compounds such as 5-silaspiro[4.4]nona-2,7-diene and its dimethyl derivatives. These compounds share similar structural features but differ in their substitution patterns and reactivity . The presence of tetramethyl groups in this compound makes it unique and influences its chemical behavior compared to its analogs .
Properties
CAS No. |
85914-90-5 |
|---|---|
Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
2,3,7,8-tetramethyl-5-silaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Si/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
InChI Key |
QYODCCHISKIBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Si]2(C1)CC(=C(C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14423789.png)



![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)


![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)




![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
